(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate
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Overview
Description
(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its multiple methyl groups and a phenylcarbamate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate typically involves multiple steps. The starting materials often include a bicyclic ketone and an appropriate phenyl isocyanate. The reaction conditions usually require a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and solvents can further enhance the reaction rate and selectivity. The final product is usually purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory or antimicrobial properties, making it a potential candidate for pharmaceutical applications.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(1S,4R,5R,8S,9S)-4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate
- [(1S,4R,5R,8R,9S)-4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate
Uniqueness
The uniqueness of (4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate lies in its specific arrangement of functional groups and its bicyclic structure. This configuration imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-13-10-14(2)20(11-23-16(4)18(13)15(20)3)12-24-19(22)21-17-8-6-5-7-9-17/h5-10,14-16,18H,11-12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIORAMYKZOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C)COC(=O)NC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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